molecular formula C17H16BrN3O2S2 B2544648 N-(2-bromophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1252906-03-8

N-(2-bromophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2544648
CAS No.: 1252906-03-8
M. Wt: 438.36
InChI Key: KTAYAADCOIGUKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-bromophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide features a thieno[3,2-d]pyrimidin-4-one core substituted with a propyl group at position 3 and a sulfanyl-linked acetamide group bearing a 2-bromophenyl moiety. This scaffold is structurally analogous to several bioactive molecules targeting enzymes or receptors, such as kinase inhibitors and Wnt pathway modulators .

Properties

IUPAC Name

N-(2-bromophenyl)-2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O2S2/c1-2-8-21-16(23)15-13(7-9-24-15)20-17(21)25-10-14(22)19-12-6-4-3-5-11(12)18/h3-7,9H,2,8,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTAYAADCOIGUKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thieno[3,2-d]pyrimidinyl Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Bromophenyl Group: This can be achieved through a halogenation reaction, where a phenyl group is brominated using reagents like bromine or N-bromosuccinimide (NBS).

    Attachment of the Acetamide Group: This step involves the reaction of the intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

The thieno[2,3-d]pyrimidine scaffold, which is part of the molecular structure of N-(2-bromophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, has been identified as a promising framework in drug discovery. Research indicates that derivatives of this scaffold exhibit significant anticancer properties, particularly against various cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and non-small cell lung cancer cells. For instance, a recent study synthesized thieno[2,3-d]pyrimidine derivatives that showed inhibitory activity ranging from 43% to 87% against these cancer types .

Anti-inflammatory Properties

Thieno[2,3-d]pyrimidine compounds are also recognized for their anti-inflammatory effects. The structural characteristics of these compounds allow them to interact with biological targets involved in inflammatory pathways. This has led to the exploration of their potential as anti-inflammatory agents in various preclinical models .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been documented in several studies. The thieno[2,3-d]pyrimidine derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens. The mechanism often involves the inhibition of key enzymes or disruption of cellular processes critical for pathogen survival .

Synthesis Overview

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key synthetic methods include:

  • Gewald Reaction : This reaction is crucial for forming the thienopyrimidine core by reacting a suitable thioketone with malononitrile and sulfur.
  • Amination Reactions : Subsequent amination steps introduce the necessary functional groups that enhance biological activity.

Yield and Purification

Research indicates that using microwave irradiation during synthesis can significantly improve yield and reduce reaction times. For example, yields of up to 95% have been reported when employing this method for specific thieno[2,3-d]pyrimidine derivatives .

Case Study: Anticancer Screening

In a systematic screening of drug libraries for anticancer activity, researchers identified several thieno[2,3-d]pyrimidine derivatives with promising results against MDA-MB-231 cells. These compounds were evaluated based on their ability to inhibit cell proliferation and induce apoptosis .

Structure-Activity Relationship (SAR) Studies

A comprehensive SAR analysis has been conducted on thieno[2,3-d]pyrimidine derivatives to elucidate the relationship between chemical structure and biological activity. Modifications at various positions on the thienopyrimidine ring have shown significant impacts on potency and selectivity towards cancer cells .

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to hydrophobic pockets in proteins, while the thieno[3,2-d]pyrimidinyl moiety could interact with nucleic acids or enzymes. The acetamide linkage may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Research Implications

  • Drug Design : Propyl substitution in the target compound offers a balance between lipophilicity and steric tolerance, warranting further SAR studies.
  • Biological Screening : Prioritize assays for kinase inhibition (e.g., CK1δ ) or Wnt pathway modulation (cf. IWP2 in ).

Biological Activity

N-(2-bromophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound with potential biological activities attributed to its unique structural features. This article explores the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition capabilities, and potential therapeutic applications.

Molecular Structure and Properties

The compound has a molecular formula of C20H23N3O2S2C_{20}H_{23}N_{3}O_{2}S_{2} and a molecular weight of approximately 401.55 g/mol. Its structure includes a thieno[3,2-d]pyrimidine core, which is significant for its biological activity due to the presence of sulfur and nitrogen atoms that can interact with various biological targets.

Antimicrobial Activity

Research indicates that compounds containing thieno[3,2-d]pyrimidine structures exhibit notable antimicrobial properties. For instance, similar compounds have been tested against various bacterial strains, demonstrating significant antibacterial effectiveness.

Case Study: Antimicrobial Testing

A study evaluated several thieno[3,2-d]pyrimidine derivatives for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with a substituted amido or imino side chain at specific positions showed enhanced antimicrobial activity. Particularly, certain derivatives exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL against Escherichia coli and Staphylococcus aureus .

CompoundMIC (µg/mL)Bacterial Strain
4c<50E. coli
5e<50S. aureus
4g<50S. typhi

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. Thieno[3,2-d]pyrimidine derivatives are known for their ability to inhibit various enzymes, including acetylcholinesterase and urease.

The mechanism by which these compounds exert their inhibitory effects involves binding to the active sites of enzymes, thereby preventing substrate interaction and subsequent catalysis. This property is particularly relevant in the context of developing treatments for conditions like Alzheimer's disease (via acetylcholinesterase inhibition) and urinary tract infections (via urease inhibition) .

Research Findings

Pharmacological Studies:

  • Antimicrobial Activity: Compounds similar to this compound have been shown to possess strong antibacterial properties.
  • Enzyme Inhibition: Preliminary studies indicate that the compound may inhibit key enzymes involved in metabolic pathways, suggesting potential therapeutic applications.
  • Toxicity Assessment: Toxicity studies on related compounds indicated non-toxic profiles up to specific concentrations (200 µmol/L), suggesting safety for further pharmacological exploration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.